

Technical Guide: 4-Fluoro-2-methylphenylacetic Acid (CAS 407640-40-8)

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Compound of Interest

Compound Name: 4-Fluoro-2-methylphenylacetic acid

Cat. No.: B1335718

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Disclaimer: This document provides a summary of publicly available information and presents a scientifically plausible, though unvalidated, experimental protocol for the synthesis of **4-Fluoro-2-methylphenylacetic acid**. As of the date of this guide, there is no publicly available literature on the biological activity or detailed experimental spectral data for this specific compound.

Introduction

4-Fluoro-2-methylphenylacetic acid, with the CAS number 407640-40-8, is a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are significant structural motifs in medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide summarizes the known properties of this compound and proposes a detailed synthetic route.

Physicochemical Properties

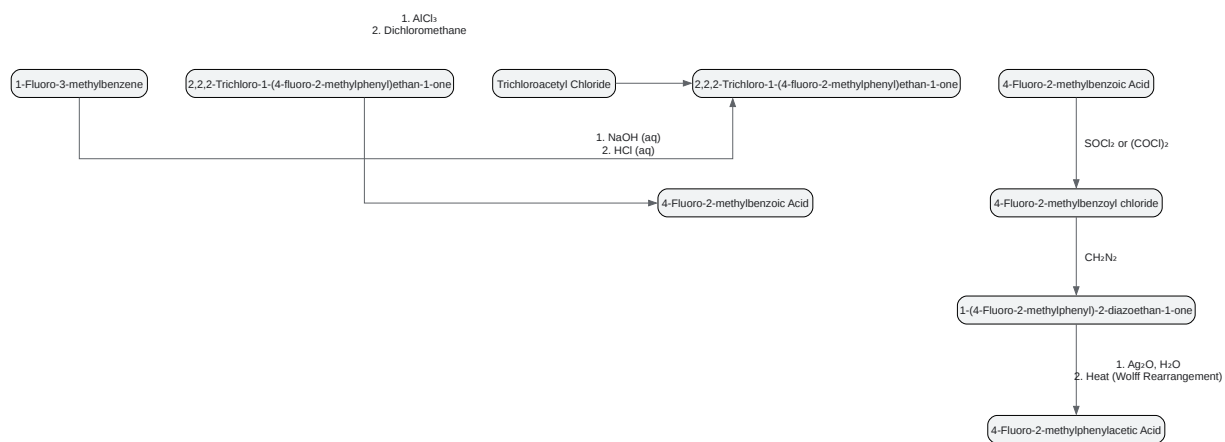
The following table summarizes the key physicochemical properties of **4-Fluoro-2-methylphenylacetic acid**.

Property	Value	Source
CAS Number	407640-40-8	[1][2]
Molecular Formula	C ₉ H ₉ FO ₂	[1][2]
Molecular Weight	168.17 g/mol	[1][2]
IUPAC Name	2-(4-fluoro-2-methylphenyl)acetic acid	[1]
Melting Point	96 - 99 °C	[2]
Solubility	Insoluble in water	[2]
Purity (Typical)	97%	[2]

Proposed Synthesis

While a specific, peer-reviewed synthesis for **4-Fluoro-2-methylphenylacetic acid** is not readily available in the literature, a plausible multi-step synthetic pathway can be devised based on established organic chemistry reactions and patent literature for related compounds. The proposed route begins with the commercially available 1-fluoro-3-methylbenzene and proceeds through a key benzoic acid intermediate.

Overall Synthetic Scheme



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Caption: Proposed multi-step synthesis of **4-Fluoro-2-methylphenylacetic acid**.

Detailed Experimental Protocols

Step 1: Synthesis of 2,2,2-Trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one

This procedure is adapted from a patented method for the synthesis of the benzoic acid precursor.

- Materials: 1-Fluoro-3-methylbenzene, trichloroacetyl chloride, anhydrous aluminum chloride (AlCl_3), dichloromethane (DCM), 5% hydrochloric acid (HCl).
- Procedure:
 - To a stirred, cooled (0 °C) suspension of anhydrous AlCl_3 in dry DCM, add trichloroacetyl chloride dropwise under an inert atmosphere (e.g., nitrogen).
 - To this mixture, add 1-fluoro-3-methylbenzene dropwise, maintaining the temperature below 5 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction by TLC or GC-MS until the starting material is consumed.
 - Carefully pour the reaction mixture into a beaker of ice-cold 5% HCl solution with vigorous stirring.
 - Separate the organic layer. Extract the aqueous layer with DCM (2x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-2-methylbenzoic Acid

- Materials: Crude 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one, sodium hydroxide (NaOH), hydrochloric acid (HCl).
- Procedure:
 - Dissolve the crude ketone from Step 1 in an aqueous solution of NaOH (e.g., 10-20%).

- Heat the mixture to reflux for 4-6 hours. The hydrolysis of the trichloromethyl group will yield the sodium salt of the benzoic acid.
- Cool the reaction mixture to room temperature and acidify to pH < 2 with concentrated HCl.
- The product, 4-fluoro-2-methylbenzoic acid, will precipitate as a solid.
- Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 3: Synthesis of **4-Fluoro-2-methylphenylacetic Acid** (Arndt-Eistert Homologation)

This is a classic method for the one-carbon homologation of carboxylic acids.

- Materials: 4-Fluoro-2-methylbenzoic acid, thionyl chloride (SOCl_2), diazomethane (CH_2N_2) in diethyl ether, silver oxide (Ag_2O), water, diethyl ether. Note: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.
- Procedure:
 - Convert 4-fluoro-2-methylbenzoic acid to its acyl chloride by refluxing with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.
 - Dissolve the crude acyl chloride in anhydrous diethyl ether and cool to 0 °C.
 - Slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of diazomethane persists.
 - Stir the reaction at 0 °C for 1-2 hours, then allow it to stand at room temperature for several hours.
 - To the resulting diazoketone solution, add a catalytic amount of silver oxide suspended in water.

- Warm the mixture gently. The evolution of nitrogen gas indicates the Wolff rearrangement is proceeding.
- After the gas evolution ceases, continue to stir for 1 hour.
- The resulting mixture contains the target phenylacetic acid. Extract the product into an aqueous basic solution (e.g., NaHCO_3), wash the aqueous layer with ether, and then re-acidify with HCl to precipitate the final product.
- Collect the solid by filtration, wash with water, and dry. Purify by recrystallization.

Spectral Data (Predicted)

No experimental spectral data for **4-Fluoro-2-methylphenylacetic acid** is currently available in public databases. The following table provides predicted spectral information based on its chemical structure.

Spectroscopy	Predicted Data
^1H NMR	Signals expected for aromatic protons (doublets and doublet of doublets, ~6.8-7.2 ppm), a singlet for the methylene ($-\text{CH}_2$) group (~3.6 ppm), and a singlet for the methyl ($-\text{CH}_3$) group (~2.3 ppm).
^{13}C NMR	Resonances anticipated for the carboxylic acid carbon (~175-180 ppm), aromatic carbons (including a C-F coupled carbon), the methylene carbon (~40 ppm), and the methyl carbon (~19 ppm).
IR	Characteristic absorptions for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm^{-1}), C=O stretch (~1700 cm^{-1}), C-F stretch (~1100-1250 cm^{-1}), and aromatic C=C stretches (~1450-1600 cm^{-1}).
Mass Spec (EI)	Expected molecular ion peak $[\text{M}]^+$ at $m/z = 168$. A prominent fragment from the loss of the carboxyl group $[\text{M}-\text{COOH}]^+$ at $m/z = 123$.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases reveals no published studies on the biological activity, mechanism of action, or potential applications in drug discovery for **4-Fluoro-2-methylphenylacetic acid**. Therefore, its role in any signaling pathway is unknown, and no diagrams can be provided at this time. The compound is primarily available as a synthetic building block for research purposes.^[2]

Safety and Handling

Based on available safety data for this compound class, **4-Fluoro-2-methylphenylacetic acid** should be handled with care.

- Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
- Precautions: Use in a well-ventilated area. Wear protective gloves, eye protection, and appropriate laboratory attire. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Keep container tightly sealed. Store in a cool, dry place. Incompatible with oxidizing agents.[2]

Conclusion

4-Fluoro-2-methylphenylacetic acid (CAS 407640-40-8) is a fluorinated aromatic carboxylic acid with potential utility as a building block in chemical synthesis. This guide has provided a summary of its known physical properties and outlined a detailed, plausible synthetic protocol. The lack of data on its biological effects presents an open area for future research. Investigators interested in this molecule should validate the proposed synthetic route and perform their own characterization.

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References

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